2-Bromo-4-(difluoromethyl)thiazole
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Overview
Description
2-Bromo-4-(difluoromethyl)thiazole is a chemical compound with the CAS Number: 1545252-82-1 . It has a molecular weight of 215.04 .
Molecular Structure Analysis
The IUPAC name of this compound is 2-bromo-4-(difluoromethyl)-1H-1lambda3-thiazole . The InChI code is 1S/C4H3BrF2NS/c5-4-8-2(1-9-4)3(6)7/h1,3,9H .Scientific Research Applications
Synthesis and Chemical Properties
2-Bromo-4-(difluoromethyl)thiazole serves as a critical intermediate in synthetic chemistry, especially in the formation of thiazole derivatives that are pivotal in drug discovery programs. Its utility is highlighted in the chemoselective preparation of 4-bromodifluoromethyl thiazoles, showcasing the potential for introducing bromodifluoromethyl groups into thiazole rings. This synthetic versatility extends to enabling Br/F exchange reactions, pertinent in radiopharmaceutic applications, thereby underscoring its importance in the synthesis of biologically relevant compounds (Colella et al., 2018).
Application in Drug Discovery
The compound finds application in the drug discovery process, particularly through the copper-mediated gem-difluoromethylenation of arylboronic acids. This reaction showcases excellent functional group tolerance and a broad substrate scope, facilitating easy access to compounds of practical relevance in drug development. The process embodies the compound's potential to act as a versatile building block in the creation of complex molecules, further emphasizing its role in advancing pharmaceutical research (Guobin Ma et al., 2014).
Development of Heterocyclic Building Blocks
In addition to its role in drug discovery, this compound has been utilized in the development of novel CF2Br-containing heterocyclic building blocks. These compounds are prepared through a one-pot process involving bromodifluoroacetic acid, showcasing the compound's utility in synthesizing gem-difluoromethylene linked aryl ether compounds. This capability highlights its significance in the creation of novel chemical entities with potential applications in various fields of research and development (Haizhen Jiang et al., 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, it is plausible that 2-Bromo-4-(difluoromethyl)thiazole may interact with a variety of biological targets.
Mode of Action
Thiazole derivatives have been found to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit the activity of certain enzymes, thereby altering cellular signaling pathways .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it is likely that this compound may affect multiple biochemical pathways .
Result of Action
Given the diverse biological activities of thiazole derivatives, it is likely that this compound may induce a variety of molecular and cellular effects .
Properties
IUPAC Name |
2-bromo-4-(difluoromethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF2NS/c5-4-8-2(1-9-4)3(6)7/h1,3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZDTVNJTFWZAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrF2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1545252-82-1 |
Source
|
Record name | 2-bromo-4-(difluoromethyl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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